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Compound of Interest

Compound Name: 3-Desacetyl Cefotaxime lactone

Cat. No.: B15560126 Get Quote

An objective guide to the antibacterial activity, pharmacokinetics, and metabolic fate of the

third-generation cephalosporin, cefotaxime, and its primary active metabolite,

desacetylcefotaxime. This document also elucidates the role of the transient lactone

intermediate.

Cefotaxime, a cornerstone of antibacterial therapy, undergoes significant metabolism in vivo,

leading to the formation of derivatives with distinct pharmacological profiles. Understanding the

interplay between the parent drug and its metabolites is critical for optimizing dosing regimens

and predicting clinical outcomes. This guide provides a data-driven comparison of cefotaxime

and its principal, antimicrobially active metabolite, desacetylcefotaxime, while contextualizing

the role of the subsequent, inactive lactone metabolite within the metabolic cascade.

Metabolic Pathway Overview
Cefotaxime (CTX) is primarily metabolized in the liver via hydrolysis of the acetyl group at the

C-3 position to form desacetylcefotaxime (des-CTX).[1] This major metabolite retains significant

antibacterial activity.[2] Subsequently, des-CTX can undergo intramolecular cyclization to form

an unstable desacetylcefotaxime lactone.[2][3] This lactone is then further metabolized into

inactive products (designated M2 and M3).[2] The conversion to the lactone is considered the

rate-limiting step in this further degradation.[3] Because the lactone and subsequent

metabolites are considered inactive, this guide will focus on the comparative analysis of

cefotaxime and the clinically significant desacetylcefotaxime.[1][2]
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Figure 1: Metabolic pathway of Cefotaxime.

Comparative Antibacterial Activity
Cefotaxime generally exhibits greater potency than its desacetyl metabolite. Studies have

shown that cefotaxime is typically 4 to 8 times more active than desacetylcefotaxime against a

range of pathogens.[4] However, desacetylcefotaxime still possesses a broad spectrum of

activity, and its potency against Gram-negative bacteria significantly surpasses that of earlier-

generation cephalosporins like cefazolin.[5]

A crucial aspect of their interaction is the observed synergy. The combination of cefotaxime and

desacetylcefotaxime often results in increased antibacterial efficacy, which may enhance the

overall therapeutic effect in vivo.[4][6] This synergistic relationship is particularly notable

against strains of Bacteroides.[7]

Table 1: Comparative In Vitro Activity (MIC90) of
Cefotaxime and Desacetylcefotaxime
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Organism
Cefotaxime (CTX)
MIC90 (µg/mL)

Desacetylcefotaxim
e (des-CTX) MIC90
(µg/mL)

CTX + des-CTX
(1:1) MIC90 (µg/mL)

Escherichia coli ≤ 0.25 2.0 ≤ 0.25

Klebsiella spp. ≤ 0.25 2.0 ≤ 0.25

Enterobacter spp. 1.0 8.0 0.5

Proteus mirabilis ≤ 0.25 0.5 ≤ 0.25

Staphylococcus

aureus
8.0 32.0 8.0

Bacteroides fragilis

group
64.0 64.0 32.0

Note: Data synthesized from multiple sources indicating general potency differences and

synergistic effects. Actual MIC values can vary significantly between studies and strains.[6][7]

[8]

Comparative Pharmacokinetics
Following administration, cefotaxime is rapidly metabolized. The half-life of cefotaxime is

approximately 1 hour, while its active metabolite, desacetylcefotaxime, has a longer half-life of

around 1.5 to 2.1 hours.[9][10] This extended presence of the active metabolite contributes to

the overall antibacterial effect of cefotaxime administration. Both compounds are primarily

eliminated via the kidneys.[9] In patients with severe renal impairment, the half-lives of both

cefotaxime and, more significantly, desacetylcefotaxime are prolonged.[11]

Table 2: Key Pharmacokinetic Parameters (Healthy
Adults)
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Parameter Cefotaxime (CTX)
Desacetylcefotaxime (des-
CTX)

Half-life (t½) ~1.1 hours ~1.5 - 2.1 hours

Primary Route of Elimination Renal Renal

Protein Binding ~30-40% ~30-40%

Metabolism Hepatic hydrolysis to des-CTX Further metabolism to lactone

Note: Values are approximate and can vary based on patient factors such as age and renal

function.[9][10][12]

Toxicology Summary
Toxicological studies indicate that cefotaxime is generally well-tolerated.[13] The primary

adverse effects are typically local reactions at the injection site.[9] While high doses of

cefotaxime have been associated with convulsions, and concurrent use with nephrotoxic

agents may increase the risk of kidney damage, the drug has a high therapeutic index.[9][13]

Specific toxicity data directly comparing cefotaxime to its lactone or desacetyl metabolites is

limited; however, the overall safety profile of cefotaxime accounts for the effects of its metabolic

products.

Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC)
The MIC values are determined using the broth microdilution method, which is a standard

procedure for assessing antibacterial susceptibility.
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Figure 2: Workflow for MIC determination.

Methodology:

Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent

to a 0.5 McFarland standard.

Drug Dilution: Cefotaxime and desacetylcefotaxime are serially diluted in cation-adjusted

Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. For combination studies, fixed

ratios (e.g., 1:1) are used.
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Inoculation: Each well is inoculated with the bacterial suspension to achieve a final

concentration of approximately 5 x 10^5 CFU/mL.

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent

that completely inhibits visible bacterial growth.

Protocol 2: Pharmacokinetic Analysis via HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying

concentrations of cefotaxime and its metabolites in biological matrices like plasma or urine.

Methodology:

Sample Collection: Blood samples are collected from subjects at predetermined time points

following drug administration. Plasma is separated by centrifugation.

Sample Preparation: Plasma proteins are precipitated using an agent like acetonitrile or by

solid-phase extraction to isolate the analytes.

Chromatographic Separation: The prepared sample is injected into an HPLC system

equipped with a reverse-phase column (e.g., C18). A mobile phase, typically a mixture of an

aqueous buffer and an organic solvent like methanol or acetonitrile, is used to separate

cefotaxime from its metabolites.[3][4]

Detection: A UV detector is used to monitor the column effluent at a specific wavelength

(e.g., 254 nm) where the compounds absorb light.

Quantification: The concentration of each compound is determined by comparing the peak

area in the sample chromatogram to a standard curve generated from samples with known

concentrations of cefotaxime and desacetylcefotaxime.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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